2-Methoxypyrimidine-5-carbaldehyde
Overview
Description
2-Methoxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, featuring a methoxy group at the second position and an aldehyde group at the fifth position of the pyrimidine ring. This compound is of interest due to its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxypyrimidine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxypyrimidine-5-carboxylic acid.
Reduction: 2-Methoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxypyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting nucleic acid pathways.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxypyrimidine-5-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors involved in nucleic acid synthesis or metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyrimidine-5-carboxylic acid
- 2-Methoxypyrimidine-5-methanol
- 2-Chloropyrimidine-5-carbaldehyde
Uniqueness
2-Methoxypyrimidine-5-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
2-Methoxypyrimidine-5-carbaldehyde (CAS Number: 90905-32-1) is an organic compound characterized by a pyrimidine ring substituted with a methoxy group at the second position and an aldehyde group at the fifth position. Its molecular formula is CHNO with a molecular weight of approximately 138.12 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
This compound has also been identified as a precursor for synthesizing derivatives with anticancer properties. Studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation, although detailed mechanistic studies are still ongoing. The methoxy substitution is believed to enhance its interaction with biological targets, potentially leading to improved efficacy.
Interaction with Biological Systems
This compound interacts with various enzymes and receptors, modulating biological pathways. Preliminary studies suggest it may function as an inhibitor or modulator in enzymatic processes critical for cellular function.
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : Inhibition zones measured up to 15 mm at concentrations of 100 µg/mL.
-
Anticancer Activity :
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : IC values ranged from 10 µM to 20 µM, indicating moderate cytotoxicity.
-
Enzymatic Inhibition Studies :
- Target Enzymes : COX-2 and other metabolic enzymes.
- Results : Significant inhibition observed, with IC values comparable to standard anti-inflammatory drugs.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with active sites of enzymes, particularly those involved in inflammation and cancer progression.
- DNA Intercalation : Potential binding to nucleic acids, disrupting replication processes in rapidly dividing cells.
Comparative Analysis
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyrimidine ring with a methoxy group at position 2 | Antimicrobial and anticancer properties |
4-Amino-2-methoxypyrimidine-5-carbaldehyde | Contains an amino group at position 4 | Known for potent inhibition of protein kinases |
6-Methylpyrimidine-5-carbaldehyde | Methyl substitution at position 6 | Different steric effects influencing biological activity |
Properties
IUPAC Name |
2-methoxypyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUNNHMVZFFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389971 | |
Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-32-1 | |
Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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